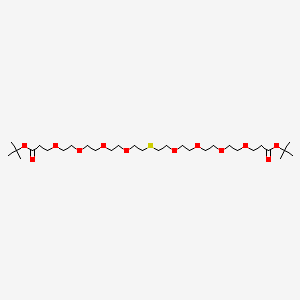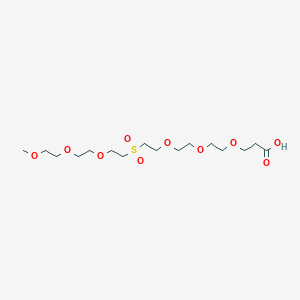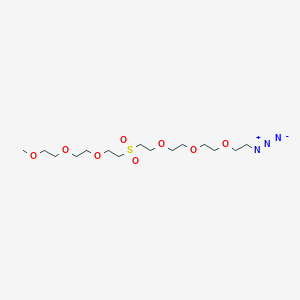
Azide-PEG9-amido-C12-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Azide-PEG9-amido-C12-Boc is synthesized through a multi-step process involving the conjugation of azide and PEG9 to an amido-C12-Boc moiety. The synthesis typically involves the following steps:
Activation of PEG9: PEG9 is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation with Amido-C12-Boc: The activated PEG9 is then reacted with amido-C12-Boc in the presence of a coupling agent like N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Azide-PEG9-amido-C12-Boc undergoes several types of chemical reactions, including:
Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Nucleophilic Substitution: The azide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
CuAAC Reactions: Copper (I) catalysts such as copper (I) bromide (CuBr) or copper (I) sulfate (CuSO₄) are commonly used in the presence of a reducing agent like sodium ascorbate.
SPAAC Reactions: Strain-promoted reactions typically involve cyclooctynes or dibenzocyclooctynes (DBCO) as the alkyne partners
Major Products Formed
科学的研究の応用
Azide-PEG9-amido-C12-Boc has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: It facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: PROTACs synthesized using this compound are being explored for their potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials and drug delivery systems
作用機序
Azide-PEG9-amido-C12-Boc functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The azide group allows for the conjugation of the linker to various molecules through click chemistry, facilitating the formation of bifunctional molecules that bring the target protein and an E3 ubiquitin ligase into close proximity. This proximity leads to the ubiquitination and subsequent degradation of the target protein .
類似化合物との比較
Similar Compounds
Azide-PEG4-amido-C12-Boc: A shorter PEG linker with similar properties but different pharmacokinetics.
Azide-PEG12-amido-C12-Boc: A longer PEG linker that may offer different solubility and stability characteristics
Uniqueness
Azide-PEG9-amido-C12-Boc is unique due to its optimal PEG length, which balances solubility, stability, and flexibility. This makes it particularly suitable for the synthesis of PROTACs and other bioconjugates .
特性
IUPAC Name |
tert-butyl 14-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-14-oxotetradecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H74N4O12/c1-38(2,3)54-37(44)15-13-11-9-7-5-4-6-8-10-12-14-36(43)40-16-18-45-20-22-47-24-26-49-28-30-51-32-34-53-35-33-52-31-29-50-27-25-48-23-21-46-19-17-41-42-39/h4-35H2,1-3H3,(H,40,43) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMDPQVNGBQXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














